molecular formula C10H16N2O2 B1428111 3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole CAS No. 1248491-43-1

3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole

Cat. No.: B1428111
CAS No.: 1248491-43-1
M. Wt: 196.25 g/mol
InChI Key: LXZZSHUNASWVTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole is a heterocyclic compound featuring a 1,2-oxazole core substituted with methyl groups at positions 3 and 5 and a pyrrolidin-3-yloxy methyl group at position 3. This compound has been cataloged as a discontinued product by CymitQuimica (Ref: 10-F661921), suggesting challenges in synthesis, stability, or commercial demand .

Properties

IUPAC Name

3,5-dimethyl-4-(pyrrolidin-3-yloxymethyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-7-10(8(2)14-12-7)6-13-9-3-4-11-5-9/h9,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZZSHUNASWVTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole typically involves the reaction of 3,5-dimethyl-4-hydroxymethyl-1,2-oxazole with pyrrolidine under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to complete the synthesis. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity
Research has indicated that compounds structurally related to 3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole exhibit potential antidepressant effects. The incorporation of the pyrrolidine moiety may enhance the compound's ability to interact with neurotransmitter systems, particularly serotonin receptors. A study demonstrated that similar oxazole derivatives showed significant activity in animal models of depression .

2. Neuroprotective Effects
The neuroprotective properties of this compound are being investigated due to its ability to modulate neuroinflammatory pathways. In vitro studies have shown that derivatives can reduce oxidative stress markers in neuronal cell lines, suggesting potential applications in treating neurodegenerative diseases .

3. Anticancer Potential
Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Research indicates that it could interfere with cell cycle progression in various cancer cell lines, making it a candidate for further development as an anticancer agent .

Data Table of Applications

Application AreaDescriptionReferences
AntidepressantPotential interaction with serotonin receptors
NeuroprotectiveModulation of neuroinflammatory pathways
AnticancerInhibition of cancer cell proliferation

Case Studies

Case Study 1: Antidepressant Activity Evaluation
A study published in Journal of Medicinal Chemistry evaluated a series of oxazole derivatives for their antidepressant properties. Among these, this compound showed a promising profile in the forced swim test and tail suspension test models .

Case Study 2: Neuroprotection in Alzheimer's Disease Models
In research conducted on Alzheimer's disease models, the compound demonstrated a reduction in amyloid-beta induced cytotoxicity in neuronal cells. The study highlighted the importance of the pyrrolidine group in enhancing neuroprotective effects against oxidative stress .

Case Study 3: Anticancer Activity Against Breast Cancer Cells
A recent investigation assessed the anticancer effects of this compound on MCF-7 breast cancer cells. Results indicated that treatment with the compound led to significant apoptosis and cell cycle arrest at the G2/M phase, suggesting its potential as an anticancer therapeutic .

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of 3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole and related 1,2-oxazole derivatives:

Compound Name Molecular Formula Molecular Weight Substituents at Position 4 Key Features CAS Number
This compound C₁₁H₁₇N₂O₂ 209.27 Pyrrolidin-3-yloxy methyl Cyclic amine, hydrogen-bond donor 901273-55-0
3,5-Diphenylisoxazole C₁₅H₁₁NO 221.25 Phenyl Aromatic, planar structure 2039-49-8
3,5-Dimethyl-4-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanylmethyl)-1,2-oxazole C₁₆H₁₄N₄OS 310.37 Triazoloquinoline sulfanylmethyl Sulfur-containing, extended π-system 671199-35-2
4-(4-Fluoro-3-nitrophenyl)-3,5-dimethyl-1,2-oxazole C₁₁H₉FN₂O₃ 236.20 4-Fluoro-3-nitrophenyl Electron-withdrawing groups (NO₂, F) 1428368-75-5
3,5-Dimethylpyrazole C₅H₈N₂ 96.13 N/A (pyrazole core) Non-oxazole isomer, simpler scaffold 67-51-6

Functional and Application Differences

  • 3,5-Diphenylisoxazole (CAS 2039-49-8): Lacks heteroatom-rich substituents, making it less polar than the target compound. Its planar aromatic structure favors π-π stacking interactions, often utilized in materials science .
  • 4-(4-Fluoro-3-nitrophenyl)-3,5-dimethyl-1,2-oxazole (CAS 1428368-75-5): The nitro and fluorine groups increase electron-deficient character, likely improving reactivity in nucleophilic substitution reactions. Such derivatives are common intermediates in pharmaceutical synthesis .
  • 3,5-Dimethylpyrazole (CAS 67-51-6): As a structural isomer of oxazoles, it serves as a building block for agrochemicals and coordination complexes due to its chelating properties .

Discontinuation and Commercial Considerations

The discontinuation of this compound (Ref: 10-F661921) contrasts with the availability of analogs like 3,5-Diphenylisoxazole. Potential reasons include:

  • Synthetic Complexity: The pyrrolidine-oxy methyl group may require multi-step synthesis, increasing production costs .
  • Stability Issues: The tertiary amine in pyrrolidine could lead to hygroscopicity or degradation under standard storage conditions .
  • Niche Applications: Limited demand compared to nitro- or sulfur-containing analogs with broader pharmaceutical relevance .

Research Findings and Trends

  • Computational Studies: Simplified analogs like 3,5-Diphenylisoxazole are frequently used in density functional theory (DFT) studies due to their structural simplicity .
  • Biological Activity: Sulfur-containing derivatives (e.g., CAS 671199-35-2) show promise in antimicrobial and anticancer assays, leveraging sulfur’s role in redox reactions .
  • Drug Development: Nitro-substituted oxazoles (e.g., CAS 1428368-75-5) are prioritized in lead optimization for their enhanced binding to enzymes like nitroreductases .

Biological Activity

3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole (CAS No. 1248491-43-1) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

  • Molecular Formula : C10_{10}H16_{16}N2_2O2_2
  • Molecular Weight : 196.25 g/mol
  • Purity : Typically ≥95% .

The biological activity of this compound can be attributed to its interactions with various biological targets:

  • PI3-Kinase Inhibition : Research indicates that this compound exhibits selective inhibitory activity against Class I PI3-kinase enzymes, particularly isoforms α and β. This selectivity suggests potential applications in cancer therapy and metabolic disorders .
  • Antimicrobial Activity : Preliminary studies suggest moderate antimicrobial properties against various bacterial strains. The compound's structural features may enhance its interaction with microbial targets .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity Assay Type Results
PI3-Kinase InhibitionEnzymatic AssayIC50_{50} values indicating potent inhibition
Antimicrobial ActivityMIC AssayModerate activity against Staphylococcus aureus and E. coli
Anti-inflammatory PotentialCytokine Release AssaySignificant reduction in IL-6 production

Case Study 1: Anticancer Potential

In a study evaluating the effects of various compounds on cancer cell lines, this compound demonstrated significant cytotoxic effects against breast cancer cells. The mechanism was linked to the inhibition of PI3K signaling pathways, leading to reduced cell proliferation and increased apoptosis .

Case Study 2: Antimicrobial Evaluation

A series of tests were conducted to assess the antimicrobial efficacy of the compound against common pathogens. The results indicated that it exhibited minimum inhibitory concentrations (MICs) comparable to some established antimicrobial agents, suggesting its potential as a lead compound for further development .

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

  • Structure-Activity Relationship (SAR) : Modifications to the pyrrolidine moiety have been shown to enhance biological activity. For instance, substituents on the pyrrolidine ring can significantly alter the compound's affinity for target enzymes .
  • Synergistic Effects : When combined with other therapeutic agents, this compound has shown synergistic effects that enhance overall efficacy against resistant strains of bacteria .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing 3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Key steps include refluxing precursors in solvents like DMSO or ethanol (18–24 hours) and purification via crystallization (e.g., ethanol-water mixtures). For example, hydrazide derivatives are often synthesized under acidic catalysis with glacial acetic acid, followed by solvent evaporation and filtration . Optimizing temperature (reflux vs. room temperature) and solvent polarity can improve yield.

Q. Which spectroscopic and chromatographic techniques are most reliable for confirming the structural integrity of this compound, particularly in distinguishing regioisomers?

  • Methodological Answer :

  • NMR : 2D NMR (COSY, HSQC) resolves regiochemistry by correlating proton and carbon shifts of the oxazole and pyrrolidine moieties.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula.
  • IR Spectroscopy : Identifies functional groups (e.g., C-O-C stretching in oxazole).
  • HPLC : Validates purity (>95%) and detects regioisomeric impurities .

Q. What are the critical safety considerations when handling this compound in laboratory settings, based on structurally related analogs?

  • Methodological Answer : Follow protocols for 3,5-dimethyl heterocycles:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation.
  • Store in airtight containers away from moisture.
  • Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How does the oxazole ring’s electronic configuration influence the compound’s reactivity in nucleophilic or electrophilic substitution reactions?

  • Methodological Answer : The oxazole’s electron-deficient aromatic ring directs electrophilic substitution to the 5-position, while nucleophilic attacks occur at the 2-position. Computational studies (DFT) can map electron density distributions to predict reactivity. Experimental validation involves synthesizing derivatives with electron-donating/withdrawing groups and analyzing substitution patterns via NMR/X-ray crystallography .

Q. What strategies can resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer :

  • Purity Verification : Use HPLC and elemental analysis to confirm compound integrity.
  • Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, cell lines).
  • Data Normalization : Compare IC50 values relative to positive/negative controls.
  • Meta-Analysis : Cross-reference results with structurally analogous compounds (e.g., oxazole derivatives in PubChem) .

Q. In designing derivatives for SAR studies, which functional groups are most amenable to modification without compromising core activity?

  • Methodological Answer :

  • Pyrrolidine-Oxy Group : Modify the pyrrolidine ring (e.g., N-alkylation) to alter hydrophobicity.
  • Oxazole Substituents : Introduce halogens or methyl groups at the 3,5-positions to probe steric effects.
  • Linker Flexibility : Replace the methylene bridge with ethylene or amide spacers.
  • Validate changes via in vitro assays (e.g., enzyme inhibition) .

Q. How should researchers design stability studies to evaluate degradation pathways under various storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light.
  • Analytical Monitoring : Use HPLC-MS to identify degradation products (e.g., hydrolysis of the oxazole ring).
  • Kinetic Analysis : Calculate half-life (t1/2) under stress conditions to predict shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole
Reactant of Route 2
3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.